SB-399885 hydrochloride

5-HT6 receptor Radioligand binding Functional antagonism

Choose SB-399885 for its sub-nanomolar 5-HT6 affinity (Ki=0.72nM) & >200-fold selectivity. Unlike other antagonists, its superior solubility (DMSO 100mg/mL, H2O 6.67mg/mL) and high oral bioavailability (52%) ensure reliable in vitro assays and low-dose in vivo cognition studies. The preferred tool for reproducible, potent 5-HT6 antagonism.

Molecular Formula C18H22Cl3N3O4S
Molecular Weight 482.8 g/mol
CAS No. 402713-81-9
Cat. No. B1663417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-399885 hydrochloride
CAS402713-81-9
Molecular FormulaC18H22Cl3N3O4S
Molecular Weight482.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC(=C2)Cl)Cl)OC)N3CCNCC3.Cl
InChIInChI=1S/C18H21Cl2N3O4S.ClH/c1-26-17-4-3-13(11-16(17)23-7-5-21-6-8-23)28(24,25)22-15-10-12(19)9-14(20)18(15)27-2;/h3-4,9-11,21-22H,5-8H2,1-2H3;1H
InChIKeyRNKCEBCFUSXSQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SB-399885 Hydrochloride (CAS 402713-81-9): Potent and Selective 5-HT6 Receptor Antagonist for Neuroscience Research


SB-399885 hydrochloride (N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide hydrochloride) is a high-affinity, brain-penetrant, and orally active 5-HT6 receptor antagonist [1]. It exhibits sub-nanomolar binding affinity for the 5-HT6 receptor (Ki = 0.72 nM; pKi = 9.11 for human recombinant receptor) and demonstrates over 200-fold selectivity for 5-HT6 over a broad panel of other receptors, ion channels, and enzymes [2]. SB-399885 has been shown to enhance cognitive performance in multiple preclinical models, likely mediated through increased cholinergic function, and is a widely used tool compound for investigating 5-HT6 receptor pharmacology in the context of cognitive disorders such as Alzheimer's disease and schizophrenia [3].

Critical Procurement Considerations: Why SB-399885 Hydrochloride Cannot Be Interchanged with Other 5-HT6 Antagonists


Although several 5-HT6 receptor antagonists are available as research tool compounds, they are not interchangeable due to significant variations in key pharmacological parameters that directly impact experimental outcomes. Differences in binding affinity, functional antagonism potency, selectivity profiles, pharmacokinetic properties (e.g., brain penetration, oral bioavailability, half-life), and solubility can lead to divergent in vivo efficacy and off-target effects [1][2]. For example, while SB-399885 and SB-271046 are both potent 5-HT6 antagonists, they exhibit distinct in vivo potencies and require different doses to achieve comparable receptor occupancy [3]. Similarly, SB-399885 demonstrates superior aqueous solubility compared to some other 5-HT6 antagonists, which can be a decisive factor for in vitro assay development and in vivo formulation . Simply substituting one 5-HT6 antagonist for another without accounting for these quantitative differences can compromise data reproducibility and lead to erroneous conclusions regarding the role of 5-HT6 receptors in a given biological system.

Quantitative Differentiation of SB-399885 Hydrochloride: Direct Comparative Evidence Against Key Analogs and Alternatives


Superior Binding Affinity and Functional Antagonism at Human 5-HT6 Receptors Compared to SB-271046

SB-399885 exhibits a slightly higher binding affinity and functional antagonism potency at the human 5-HT6 receptor compared to the prototypical 5-HT6 antagonist SB-271046 [1][2]. In a direct comparison, SB-399885 demonstrates a pKi of 9.11 for the human recombinant receptor, whereas SB-271046 has a reported pKi of 8.9 [1][3]. Additionally, SB-399885 acts as a potent competitive antagonist (pA2 = 7.85) in a cAMP accumulation assay in HeLa cells expressing recombinant human 5-HT6 receptors, confirming its functional efficacy [4].

5-HT6 receptor Radioligand binding Functional antagonism cAMP assay

Lower Oral Dose Required for Equivalent 5-HT6 Receptor Occupancy In Vivo Compared to SB-271046

In the rat forced swimming test, a model used to assess antidepressant-like activity, SB-399885 achieved similar or higher central 5-HT6 receptor occupancy at lower doses compared to SB-271046 [1]. SB-399885 at 3 mg/kg (i.p.) produced 62% receptor occupancy, while SB-271046 at 10 mg/kg (i.p.) produced only 56% occupancy [1]. At 10 mg/kg (i.p.), SB-399885 achieved 96% occupancy, compared to 84% occupancy for SB-271046 at a higher 30 mg/kg (i.p.) dose [1]. This indicates SB-399885 is more potent in vivo and can achieve functional receptor blockade with less compound.

5-HT6 receptor In vivo receptor occupancy Behavioral pharmacology Dose-response

High Aqueous Solubility Facilitates In Vitro Assay Development and In Vivo Formulation

SB-399885 hydrochloride demonstrates excellent solubility in both DMSO and water, which is a critical practical advantage for experimental workflows . It can be dissolved in DMSO at 100 mg/mL and in water at 6.67 mg/mL (with ultrasonic warming), providing flexible options for stock solution preparation and in vivo dosing formulations . While direct comparative solubility data for other 5-HT6 antagonists is often not publicly available in a standardized format, this level of aqueous solubility is notably high for a compound in this lipophilic class, simplifying experimental design and reducing the need for complex solubilizing agents that may introduce confounding variables.

Solubility DMSO Water solubility Formulation In vitro assay

Quantified Oral Bioavailability and Brain Penetration Supporting Robust In Vivo Cognitive Studies

SB-399885 has well-characterized pharmacokinetic properties that support its use in chronic oral dosing studies [1][2]. It demonstrates oral bioavailability of 52% and a plasma half-life of 2.2 hours in rats [1]. Brain penetration is confirmed by an ex vivo binding assay, where oral administration of SB-399885 inhibited [125I]SB-258585 binding in rat brain with an ED50 of 2.0 mg/kg, providing a direct quantitative measure of central target engagement [2]. While comparator compounds like SB-357134 have similar bioavailability (65%), SB-399885's well-documented PK/PD relationship makes it a reliable tool for studies requiring sustained target engagement.

Pharmacokinetics Bioavailability Brain penetration Ex vivo binding

Differentiated Pro-Cognitive Efficacy Profile in Animal Models Relative to Acetylcholinesterase Inhibitors

In a direct comparative study, SB-399885 demonstrated significant antidepressant-like effects in the rat forced swimming test, whereas the acetylcholinesterase inhibitor donepezil showed no effect [1]. Specifically, SB-399885 (3 and 10 mg/kg, i.p.) significantly reduced immobility time, a measure of antidepressant activity, with a clear dose-response relationship [1]. In contrast, donepezil (0.5 and 1 mg/kg i.p.) did not produce any significant reduction in immobility time [1]. This differentiation highlights that SB-399885's pro-cognitive effects may be mediated, in part, by distinct neurochemical mechanisms (e.g., enhanced monoaminergic transmission) beyond simple cholinergic augmentation.

Cognition enhancement Alzheimer's disease Forced swim test Donepezil Antidepressant

High Selectivity Profile Minimizes Off-Target Confounds in Mechanistic Studies

SB-399885 displays exceptional selectivity for the 5-HT6 receptor, with over 200-fold selectivity against a panel of other receptors, ion channels, and enzymes [1][2]. This selectivity profile is superior to that of some other 5-HT6 antagonists, such as Lu AE58054 (idalopirdine), which demonstrates moderate affinity for adrenergic alpha1A and alpha1B receptors in addition to its 5-HT6 activity [3]. The high selectivity of SB-399885 ensures that observed pharmacological effects can be more confidently attributed to 5-HT6 receptor blockade, rather than off-target interactions.

Selectivity Off-target effects Receptor profiling CNS pharmacology

Optimized Application Scenarios for SB-399885 Hydrochloride Based on Quantitative Evidence


In Vitro 5-HT6 Receptor Binding and Functional Antagonism Assays

SB-399885 is the preferred tool compound for in vitro studies requiring potent and selective 5-HT6 receptor antagonism [1]. Its sub-nanomolar Ki (0.72 nM) and high selectivity (>200-fold) enable robust signal-to-noise ratios in radioligand binding and cAMP accumulation assays [1][2]. The compound's high solubility in DMSO (100 mg/mL) and water (6.67 mg/mL) simplifies preparation of stock solutions and assay-ready dilutions, reducing experimental variability . This is particularly advantageous for high-throughput screening campaigns and detailed pharmacological profiling where compound solubility is often a limiting factor.

Chronic Oral Dosing Studies for Cognitive Enhancement in Preclinical Models

For in vivo studies investigating the role of 5-HT6 receptors in cognition, SB-399885 is a robust choice due to its well-characterized oral bioavailability (52%) and brain penetration (ED50 = 2.0 mg/kg p.o.) [3][4]. Its greater in vivo potency compared to SB-271046 means lower doses (e.g., 3-10 mg/kg) can achieve high central receptor occupancy, minimizing compound usage and potential off-target effects during chronic administration [5]. This is especially relevant for long-term studies in disease models, such as aged rats, where repeated dosing over weeks is required [4].

Behavioral Pharmacology Studies Differentiating 5-HT6 Mechanisms from AChE Inhibitors

SB-399885 serves as a critical comparator when investigating the distinct neurochemical pathways underlying cognitive and mood-related behaviors [5]. Its ability to produce robust antidepressant-like effects in the forced swim test, in contrast to donepezil, allows researchers to dissect the contributions of 5-HT6-mediated monoaminergic enhancement versus pure cholinergic stimulation [5]. This application is highly relevant for drug discovery programs aiming to identify novel therapeutic strategies for the cognitive and neuropsychiatric symptoms of Alzheimer's disease and schizophrenia [4].

Investigating Neuroplasticity Mechanisms Independent of Neurogenesis

In studies focused on neuroplasticity and memory consolidation, SB-399885 has been demonstrated to enhance polysialylation of neural cell adhesion molecule (NCAM PSA) in the dentate gyrus without affecting neurogenesis [6]. This specific effect differentiates 5-HT6 antagonism from other cognitive enhancers like tacrine [6]. Researchers investigating synaptic remodeling and learning-related plasticity can utilize SB-399885 as a selective probe to activate this unique neuroplastic mechanism, providing a cleaner experimental system to study pathways distinct from hippocampal neurogenesis [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-399885 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.